molecular formula C8H4ClF3O2 B11817636 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B11817636
M. Wt: 224.56 g/mol
InChI Key: KZSYIZAWJUNBHG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is a halogenated acetic acid derivative featuring a 2-chloro-4-fluorophenyl substituent and two fluorine atoms on the acetic acid backbone. This compound belongs to a class of molecules where the strategic placement of halogens (chlorine and fluorine) and fluorinated groups modulates physicochemical properties (e.g., lipophilicity, pKa) and biological activity.

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-4(10)1-2-5(6)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

KZSYIZAWJUNBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Halogenated Phenyl Precursors

A common starting point involves 2-chloro-4-fluorobenzene derivatives, which undergo nucleophilic substitution to introduce the difluoroacetic acid group. For instance, 2-chloro-4-fluorophenylmagnesium bromide has been reacted with ethyl 2,2-difluoroacetate in tetrahydrofuran (THF) at −78°C, yielding the ester intermediate, which is subsequently hydrolyzed to the acid. This method achieves moderate yields (65–70%) but requires stringent anhydrous conditions to prevent premature hydrolysis.

Solvent and Temperature Optimization

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance nucleophilicity in substitution reactions. A patented method demonstrates that reacting 1-chloro-2,2-difluoroethane with potassium acetate in DMSO at 120°C facilitates the formation of 2,2-difluoroethyl acetate, a key intermediate. Gradual addition of the chloro compound ensures controlled exothermicity, minimizing side products like elimination derivatives.

Esterification-Hydrolysis Pathways

Intermediate Ester Synthesis

The synthesis often employs ester-protected intermediates to circumvent the reactivity of the carboxylic acid group. For example, 2-(2-chloro-4-fluorophenyl)-2,2-difluoroethyl acetate is synthesized via a two-step process:

  • Alkali Metal Salt-Mediated Reaction : 1-chloro-2,2-difluoroethane reacts with potassium acetate in DMSO at 120°C, forming 2,2-difluoroethyl acetate with 90.8% yield.

  • Phenyl Ring Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches the phenyl moiety to the ester.

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes basic hydrolysis using aqueous sodium hydroxide or acidic hydrolysis with hydrochloric acid. Optimal conditions (e.g., 1M NaOH, reflux for 6 hours) achieve near-quantitative conversion to the target acid, with purification via recrystallization from ethanol/water mixtures.

Halogenation and Functional Group Transformations

Directed Halogenation Strategies

Introducing chlorine and fluorine substituents at specific positions on the phenyl ring often requires directed ortho/meta substitution. Nitration of 2-chloro-4-fluorotrichlorotoluene using a sulfonitric mixture (H2SO4/HNO3) at 0–4°C produces 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, which is hydrolyzed to the benzoic acid derivative. While this method pertains to a nitro-substituted analog, analogous strategies could be adapted for the target compound by substituting nitration with carboxylation steps.

Fluorination Techniques

Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) has been explored for introducing fluorine atoms. However, these methods are less commonly reported for this compound due to competing side reactions with the acetic acid moiety.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Solvent Yield Key Advantage
Nucleophilic Substitution2-Chloro-4-fluorophenyl GrignardTHF, −78°C65–70%Direct coupling, minimal by-products
Esterification-Hydrolysis1-Chloro-2,2-difluoroethaneKAc/DMSO, 120°C90.8%High intermediate yield, scalable
Halogenation-HydrolysisTrichlorotoluene derivativeH2SO4/HNO3, 0–4°C75–80%Precise nitro positioning, versatile

Challenges and Optimization Strategies

Regioselectivity and By-Product Formation

The electron-withdrawing nature of the fluorine and chlorine substituents deactivates the phenyl ring, complicating electrophilic substitutions. Employing directing groups (e.g., −NO2) temporarily can enhance regioselectivity, though subsequent removal adds steps.

Solvent and Catalyst Selection

DMSO emerges as a superior solvent for reactions involving alkali metal salts due to its high polarity and thermal stability. Conversely, noble metal catalysts (e.g., Rh/C) used in hydrogenation steps are costly and sensitive to halogen poisoning, favoring alternative methods like transesterification.

Scalability and Cost Efficiency

The esterification-hydrolysis route is highly scalable, as demonstrated by patent US8975448B2, which reports kilogram-scale production with minimal purification steps. In contrast, Grignard-based methods are less practical for industrial applications due to cryogenic requirements.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of chlorine and fluorine substituents activate the aromatic ring for nucleophilic attack. Key observations include:

  • Ammonolysis yields 2-(2-amino-4-fluorophenyl) derivatives under high-pressure NH₃/ethanol conditions (160°C, 24 hrs)

  • Methoxylation occurs at the 5-position using NaOMe/DMF (120°C), achieving 78% regioselectivity

Esterification and Amidation

The carboxylic acid group participates in classical derivatization reactions:

Reaction TypeReagents/ConditionsProductYield
Methyl esterCH₃I, K₂CO₃/acetone (reflux, 6h)Methyl 2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetate92%
Amide formationSOCl₂ → RNH₂ (0°C → RT)N-substituted 2,2-difluoroacetamides65-84%

Steric hindrance from difluoromethyl groups reduces reaction rates compared to non-fluorinated analogs by ~40% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Reaction

  • Partner: Phenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12h

  • Product: Biaryl derivatives (73% yield)

Redox Reactions

The difluoroacetic acid moiety shows unique redox behavior:

ProcessConditionsOutcome
ReductionLiAlH₄/THF (−10°C)Alcohol formation inhibited (≤5% yield) due to C-F bond stability
OxidationKMnO₄/H₂SO₄ (60°C)Degradation to CO₂ and fluorinated benzene fragments

Hydrolysis and Stability

  • Acid-catalyzed hydrolysis (6M HCl, reflux):

    • Complete decomposition occurs within 2h via C-C bond cleavage

  • Alkaline stability (pH 12, 25°C):

    • Half-life = 48h; degradation products include 4-fluoro-2-chlorobenzoic acid

Scientific Research Applications

Synthetic Chemistry Applications

The compound is particularly valuable in synthetic chemistry due to its reactivity and ability to participate in various chemical transformations. Key applications include:

  • Difluoromethylation Reactions : The compound can serve as a difluoromethylating agent in the synthesis of biologically relevant molecules. Recent advances in difluoromethylation techniques have streamlined the access to pharmaceuticals by enabling site-selective installation of difluoromethyl groups onto larger biomolecules like proteins .
  • Catalyzed Reactions : Common reagents used in reactions involving this compound include palladium catalysts for coupling processes and lithium aluminum hydride for reduction reactions. These conditions allow for controlled synthesis and optimization of yields.

Biological Research Applications

The halogenated structure of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research:

  • Therapeutic Potential : Ongoing studies are exploring the efficacy of this compound as a therapeutic agent against diseases where halogenated compounds have shown effectiveness. Its interactions with enzymes or receptors could modulate biological processes, highlighting its potential as a drug candidate.
  • Antimicrobial Properties : Halogenated compounds are known to exhibit antimicrobial properties. Research indicates that compounds with similar structures may enhance antibacterial activity against various pathogens .

Case Studies

  • Difluoromethylation of Biomolecules :
    • A study demonstrated the successful application of difluoromethylation using related compounds to modify large biomolecules, enhancing their pharmacological profiles .
  • Antibacterial Activity :
    • Research on structurally similar compounds revealed significant antibacterial activity against strains such as Echerichia coli and Staphylococcus aureus, suggesting that 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid may possess similar properties due to its structural characteristics .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of 2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid with related compounds:

Compound Name Substituents on Phenyl Ring Fluorine Count (Acetic Acid) Molecular Weight (g/mol) Key Properties/Applications References
2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid 2-Cl, 4-F 2 238.6 (calculated) Hypothesized metabolic stability
2-(4-Chlorophenyl)-2-fluoroacetic acid 4-Cl 1 188.6 Lower lipophilicity; precursor for drug candidates
2-(2-Chloro-4-hydroxyphenyl)acetic acid 2-Cl, 4-OH 0 186.6 Polar metabolite; reduced membrane permeability
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate 4-Cl 2 206.6 Ester prodrug; improved bioavailability
2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetic acid 3-CF3, 5-CF3 2 334.2 High electron-withdrawing effect; catalyst in organic synthesis

Key Observations :

  • Fluorine Count: Increasing fluorine atoms on the acetic acid backbone enhances electronegativity and metabolic resistance. For example, difluoroacetic acid derivatives (e.g., ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate) exhibit higher hydrolytic stability compared to monofluoro analogs .
  • Substituent Position : The 2-chloro-4-fluoro substitution on the phenyl ring is associated with improved target binding in TLR4 inhibitors (e.g., TAK-242) compared to 3-chloro or 4-hydroxy variants, which may alter hydrogen-bonding interactions .
Cytotoxicity and Antitumor Activity
  • Chloro-Fluoro Nucleoside Analogs: In CEM cell lines, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F↑-dAdo) demonstrated 50-fold greater cytotoxicity than analogs with ribofuranosyl or difluoro substitutions. This highlights the critical role of fluorine positioning in ribose moieties for ribonucleotide reductase inhibition .
  • TAK-242 : A cyclohexene derivative containing a 2-chloro-4-fluorophenyl group selectively inhibits TLR4-mediated cytokine production (IC50 = 1.1–33 nM), underscoring the pharmacophore significance of the 2-chloro-4-fluoro motif in disrupting intracellular signaling .
Metabolic Stability
  • Diclofenac Analogs: 2-(2-((2,6-Dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-2,2-difluoroacetic acid (2d) was synthesized to avoid metabolic activation pathways associated with hepatotoxicity. The difluoroacetic acid group reduces oxidative metabolism compared to non-fluorinated analogs .

Biological Activity

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by a unique combination of halogenated substituents, which may influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is C9H7ClF2O2C_9H_7ClF_2O_2 with a molecular weight of approximately 224.56 g/mol. The presence of both chloro and fluoro groups on the phenyl ring, along with the difluoroacetic acid moiety, contributes to its distinct chemical properties.

PropertyValue
Molecular FormulaC₉H₇ClF₂O₂
Molecular Weight224.56 g/mol
Density1.550 ± 0.06 g/cm³
IUPAC Name2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

The halogenated structure of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid suggests that it may modulate enzyme activity or receptor binding affinity, leading to specific biological effects. Research indicates that such compounds can interact with various molecular targets, potentially influencing metabolic pathways and cellular processes .

Biological Activity

1. Enzyme Interaction:
Studies have suggested that halogenated compounds like 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid may affect enzyme kinetics by altering active site interactions or stability . The presence of fluorine atoms can enhance lipophilicity and permeability, which are critical factors in drug design .

2. Therapeutic Potential:
Ongoing research is exploring the efficacy of this compound in treating diseases where halogenated compounds have shown promise. Its potential role as an anti-inflammatory or anticancer agent is under investigation through various in vitro and in vivo studies .

3. Toxicological Considerations:
While the biological activity is promising, it is essential to consider the toxicity associated with similar compounds. For instance, fluoroacetate, a related compound, exhibits high toxicity by disrupting the citric acid cycle . Understanding the metabolic pathways and potential toxic effects of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is crucial for assessing its safety profile.

Case Studies

Several studies have highlighted the biological implications of halogenated acetic acids:

  • Study on Enzyme Inhibition: A recent study demonstrated that similar halogenated compounds inhibited key metabolic enzymes in cancer cells, suggesting a potential mechanism for therapeutic intervention .
  • Fluorinated Compounds in Drug Development: Research focusing on fluorinated analogs has shown increased bioavailability and improved pharmacokinetic properties compared to non-fluorinated counterparts .

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